molecular formula C18H10N2O3 B1394597 4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile CAS No. 900014-98-4

4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile

Cat. No. B1394597
M. Wt: 302.3 g/mol
InChI Key: URYPTYUSHORNMH-UHFFFAOYSA-N
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Description

4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile (4-BPC) is an organic molecule belonging to the class of benzodioxoles. It is a highly hydrophobic compound, which makes it of particular interest to the scientific community. 4-BPC is a versatile compound with a wide range of applications in the fields of organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis and Reactions

A study by Abdel-fattah and Elsayed (2009) explores the synthesis of compounds structurally related to 4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile. They focused on synthesizing heterocyclic compounds and investigating their anti-cancer activities. This demonstrates the compound's potential in medicinal chemistry, particularly in developing cancer treatments (Abdel-fattah & Elsayed, 2009).

Chemical Properties and Crystal Structure

The chemical properties and crystal structure of compounds closely related to 4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile have been studied. Chen et al. (2012) reported on a compound with similar structural features, focusing on its asymmetric unit and hydrogen bonding properties. This kind of research is crucial for understanding the physical and chemical behavior of these compounds in different environments (Chen et al., 2012).

Potential in Organic Synthesis

Research has explored the use of similar compounds in organic synthesis. For example, the work of Moriarty et al. (1992) demonstrates how related structures can be employed in the synthesis of thiazoles and selenazoles, showcasing the versatility of these compounds in synthesizing diverse organic structures (Moriarty et al., 1992).

Antibacterial Activity

Bogdanowicz et al. (2013) investigated the antibacterial activity of cyanopyridine derivatives obtained from compounds structurally similar to 4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile. This suggests potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).

properties

IUPAC Name

4-[3-(1,3-benzodioxol-4-yl)-2-cyanoprop-2-enoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O3/c19-9-12-4-6-13(7-5-12)17(21)15(10-20)8-14-2-1-3-16-18(14)23-11-22-16/h1-8H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYPTYUSHORNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C=C(C#N)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1,3-Benzodioxol-4-yl)-2-cyanoprop-2-enoyl]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile
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4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile
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4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile
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4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile
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4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile
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4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile

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